4-Hydroxy Nisoldipine

Description

BenchChem offers high-quality 4-Hydroxy Nisoldipine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Nisoldipine including the price, delivery time, and more detailed information at info@benchchem.com.

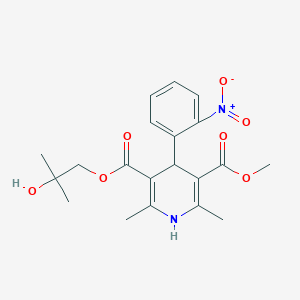

Structure

3D Structure

Properties

IUPAC Name |

5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZPKZYMNVFLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910077 | |

| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106685-70-5 | |

| Record name | 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-r 9425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-R-9425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of 4-Hydroxy Nisoldipine: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the discovery, history, and scientific significance of 4-Hydroxy Nisoldipine, the principal active metabolite of the antihypertensive drug Nisoldipine. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways, analytical methodologies, and pharmacological implications of this key biotransformation product.

Introduction to Nisoldipine and its Clinical Significance

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3] Patented in 1975 and approved for medical use in 1990, Nisoldipine's high vascular selectivity and potent antihypertensive action have established it as a valuable agent in cardiovascular therapy.[4]

However, the clinical pharmacokinetics of Nisoldipine are characterized by low oral bioavailability, typically around 5%.[1] This is primarily attributed to extensive first-pass metabolism in the gut wall and liver, a process that generates a number of metabolites.[5] Among these, 4-Hydroxy Nisoldipine has emerged as a metabolite of significant interest due to its pharmacological activity and relatively high plasma concentrations.

The Discovery of 4-Hydroxy Nisoldipine: Unraveling the Metabolic Fate

The journey to understanding the metabolic fate of Nisoldipine began with early pharmacokinetic studies that revealed its rapid and extensive biotransformation. The primary metabolic pathways were identified as the dehydrogenation of the dihydropyridine ring to its pyridine analogue and oxidative reactions on the ester side chains.[6]

Identification and Structural Elucidation

The identification of 4-Hydroxy Nisoldipine, more formally known as 5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, was a pivotal step in characterizing Nisoldipine's metabolism.[1] Its discovery was made possible through the application of advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[7] These methods allowed for the separation and identification of various metabolites from in vivo and in vitro samples.

The structural elucidation of 4-Hydroxy Nisoldipine was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8][9] High-resolution mass spectrometry provided the exact molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) experiments revealed characteristic fragmentation patterns that helped to pinpoint the location of the hydroxyl group on the isobutyl side chain.[7]

Experimental Protocol: Identification of Nisoldipine Metabolites in Human Liver Microsomes

-

Incubation: Human liver microsomes are incubated with Nisoldipine in the presence of a NADPH-generating system to initiate phase I metabolic reactions.

-

Extraction: The reaction is quenched, and the metabolites are extracted from the incubation mixture using a suitable organic solvent, such as ethyl acetate.

-

Chromatographic Separation: The extracted sample is concentrated and injected into a reverse-phase HPLC system to separate the parent drug from its metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for the detection and characterization of the metabolites based on their mass-to-charge ratio and fragmentation patterns.

The Metabolic Pathway: From Nisoldipine to 4-Hydroxy Nisoldipine

The formation of 4-Hydroxy Nisoldipine is a prime example of cytochrome P450-mediated drug metabolism. Specifically, the CYP3A4 isoenzyme, predominantly found in the liver and intestinal wall, is responsible for catalyzing the hydroxylation of the isobutyl ester side chain of Nisoldipine.[4][10]

Caption: Metabolic pathway of Nisoldipine.

This metabolic conversion is a critical determinant of Nisoldipine's overall pharmacokinetic profile and contributes to the inter-individual variability observed in patients.

Pharmacological Profile of 4-Hydroxy Nisoldipine

While often drug metabolism leads to inactive compounds destined for excretion, 4-Hydroxy Nisoldipine retains a degree of pharmacological activity. Studies have shown that this metabolite exhibits calcium channel blocking effects, albeit with a potency that is approximately 10% of the parent Nisoldipine molecule.[1][11]

Given that 4-Hydroxy Nisoldipine can be present in plasma at concentrations comparable to the parent drug, its contribution to the overall therapeutic and potential adverse effects of Nisoldipine therapy cannot be disregarded.[1]

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Nisoldipine | 4-Hydroxy Nisoldipine |

| Bioavailability | ~5%[1] | Not directly administered |

| Metabolizing Enzyme | CYP3A4[4][10] | - |

| Pharmacological Activity | Potent Ca2+ channel blocker[2] | ~10% of Nisoldipine's activity[1][11] |

| Plasma Concentration | Variable | Can be comparable to Nisoldipine[1] |

Synthesis of 4-Hydroxy Nisoldipine

The chemical synthesis of 4-Hydroxy Nisoldipine is a multi-step process that typically involves the protection of the hydroxyl group on a suitable precursor, followed by a Hantzsch-type dihydropyridine synthesis, and subsequent deprotection.

Conceptual Synthesis Workflow

-

Preparation of the Hydroxylated Aldehyde: A key starting material is a derivative of 2-nitrobenzaldehyde where the isobutyl group is appropriately hydroxylated and protected.

-

Hantzsch Dihydropyridine Synthesis: The protected hydroxylated aldehyde is then condensed with methyl acetoacetate and an enamine derived from a suitable amino alcohol in a Hantzsch reaction to form the dihydropyridine ring.

-

Deprotection: The final step involves the removal of the protecting group from the hydroxyl function to yield 4-Hydroxy Nisoldipine.

Caption: Conceptual synthesis of 4-Hydroxy Nisoldipine.

Conclusion

The discovery and characterization of 4-Hydroxy Nisoldipine represent a significant advancement in our understanding of the clinical pharmacology of Nisoldipine. This active metabolite, formed through CYP3A4-mediated hydroxylation, plays a role in the overall therapeutic effect of the drug. Further research into the specific pharmacological and toxicological profile of 4-Hydroxy Nisoldipine will continue to inform the safe and effective use of Nisoldipine in the treatment of hypertension.

References

-

National Center for Biotechnology Information. (n.d.). Nisoldipine. In PubChem Compound Summary for CID 4499. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of nisoldipine. [image] Retrieved from [Link]

-

Heinig, R. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(3), 191–208. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Nisoldipine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nisoldipine. In StatPearls. Retrieved from [Link]

-

Patsnap. (n.d.). What is the mechanism of Nisoldipine? Synapse. Retrieved from [Link]

-

Yuan, J., et al. (2014). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Retrieved from [Link]

-

PubChem. (n.d.). Nisoldipine. Retrieved from [Link]

-

IJSDR. (2024, May). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. Retrieved from [Link]

-

Zhang, Z. J., et al. (2004). High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma. Journal of Chromatographic Science, 42(9), 501–505. Retrieved from [Link]

-

He, B., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(30), 3153-3158. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and degradation of nisoldipine and its derivatives. [image] Retrieved from [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]

-

MDPI. (2023, November 9). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. Retrieved from [Link]

-

Agilent. (2021, January 26). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. [image] Retrieved from [Link]

Sources

- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of nisoldipine in hypertensive patients with normal and mild to moderate impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]

- 11. ijsdr.org [ijsdr.org]

Introduction: The Clinical Context of Nisoldipine

An In-Depth Technical Guide to the Metabolic Pathway of 4-Hydroxy Nisoldipine

Nisoldipine is a second-generation dihydropyridine calcium channel blocker prescribed for the management of hypertension.[1][2] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[3][4] This action leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][4] Despite its high absorption rate, nisoldipine exhibits low oral bioavailability, estimated to be around 5%, due to extensive first-pass metabolism in the gut wall and liver.[1][5][6] This significant metabolic conversion is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. A comprehensive understanding of its metabolic pathways is therefore paramount for researchers and clinicians in the fields of drug development and cardiovascular therapy.

The Metabolic Fate of Nisoldipine: An Overview

Nisoldipine undergoes extensive biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] The principal metabolic reactions involved are:

-

Dehydrogenation: The dihydropyridine ring of nisoldipine can be oxidized to its pyridine analogue.

-

Hydroxylation: The isobutyl ester side chain is a primary site for hydroxylation.

-

Ester Hydrolysis: The ester linkages can be cleaved to form carboxylic acid metabolites.

These metabolic transformations predominantly occur in the liver and the intestinal wall, contributing to the significant first-pass effect observed with oral administration.[5][6]

Formation of the Hydroxylated Metabolite

A key metabolic pathway for nisoldipine is the hydroxylation of its isobutyl ester side chain. This reaction leads to the formation of a hydroxylated derivative, which is an active metabolite.[3][6] This metabolite is present in plasma at concentrations comparable to the parent drug.[3][6] While it is pharmacologically active, its potency is approximately 10% of that of the parent nisoldipine.[3][6]

The primary enzyme responsible for the metabolism of nisoldipine, including the hydroxylation of the isobutyl ester, is cytochrome P450 3A4 (CYP3A4) .[1][3][7] The involvement of CYP3A4 is consistent with the metabolism of other dihydropyridine calcium channel blockers.[3][7] Studies have also suggested a potential role for CYP2C19 in the metabolism of m-nisoldipine, a stereoisomer of nisoldipine, in human liver microsomes.[8]

The significant role of CYP3A4 in nisoldipine metabolism underscores the potential for drug-drug interactions. Co-administration of nisoldipine with potent inhibitors of CYP3A4, such as ketoconazole or grapefruit juice, can lead to a substantial increase in nisoldipine plasma concentrations, potentially causing adverse effects.[5][6] Conversely, inducers of CYP3A4, like rifampicin, can decrease the bioavailability and efficacy of nisoldipine.[5]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of nisoldipine, including the formation of the hydroxylated metabolite.

Sources

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. heart.org [heart.org]

- 3. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 5. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]

- 8. Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Synthesis of 4-Hydroxy Nisoldipine

This guide provides a comprehensive, in-depth technical overview for the in vitro synthesis of 4-Hydroxy Nisoldipine, a primary active metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. This document is intended for researchers, scientists, and drug development professionals engaged in metabolism studies, reference standard generation, and bioanalytical assay development. We will delve into the enzymatic synthesis leveraging the power of cytochrome P450 enzymes, offering field-proven insights and detailed, self-validating protocols.

Executive Summary: The "Why" Behind the Synthesis

Nisoldipine is extensively metabolized in vivo, primarily by cytochrome P450 3A4 (CYP3A4), leading to a variety of derivatives.[1][2] Among these, 4-Hydroxy Nisoldipine stands out as a major active metabolite, exhibiting approximately 10% of the pharmacological activity of the parent compound.[3] The in vitro synthesis of this metabolite is paramount for several key applications in drug development:

-

Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies: A purified standard of 4-Hydroxy Nisoldipine is essential for the accurate quantification of its formation in various in vitro and in vivo systems, enabling a thorough understanding of Nisoldipine's metabolic pathways and potential interactions with other drugs.

-

Toxicology and Safety Assessment: The availability of the isolated metabolite allows for direct toxicological evaluation, ensuring that the observed in vivo safety profile is not compromised by its metabolic products.

-

Bioanalytical Method Development: A well-characterized reference standard is a prerequisite for the validation of analytical methods used to measure its concentration in biological matrices.

This guide will focus on the most biologically relevant and efficient method for producing 4-Hydroxy Nisoldipine: enzymatic synthesis using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes.

The Metabolic Pathway: From Nisoldipine to its Hydroxylated Metabolite

The primary metabolic transformation of Nisoldipine to 4-Hydroxy Nisoldipine is an oxidation reaction, specifically a hydroxylation event. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme, located in the endoplasmic reticulum of hepatocytes.[1] The hydroxylation occurs on the isobutyl side chain of the Nisoldipine molecule.[3]

Caption: Metabolic conversion of Nisoldipine to 4-Hydroxy Nisoldipine.

In Vitro Enzymatic Synthesis: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for the in vitro synthesis of 4-Hydroxy Nisoldipine. This protocol is designed to be self-validating through the inclusion of appropriate controls.

Materials and Reagents

-

Substrate: Nisoldipine (high purity)

-

Enzyme Source:

-

Pooled Human Liver Microsomes (HLMs)

-

Recombinant Human CYP3A4 + Oxidoreductase membranes (e.g., Bactosomes)

-

-

Cofactor System (NADPH Regeneration System):

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Buffer: Potassium phosphate buffer (pH 7.4)

-

Quenching Solution: Acetonitrile, ice-cold

-

Solvents for Extraction and HPLC: HPLC-grade acetonitrile, methanol, and water; formic acid.

Experimental Workflow

Caption: Experimental workflow for the in vitro synthesis of 4-Hydroxy Nisoldipine.

Detailed Protocol

-

Preparation of Reagents:

-

Nisoldipine Stock Solution: Prepare a 10 mM stock solution of Nisoldipine in a suitable organic solvent such as methanol or DMSO.

-

Potassium Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

-

NADPH Regeneration System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the potassium phosphate buffer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (to final volume of 1 mL)

-

Human Liver Microsomes (final concentration 0.5 mg/mL) or recombinant CYP3A4 (final concentration 50 pmol/mL)

-

Nisoldipine stock solution (final concentration 10-50 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the NADPH Regeneration System.

-

Incubate at 37°C for 60-120 minutes with gentle agitation.

-

-

Reaction Quenching and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube for analysis and purification.

-

-

Controls for a Self-Validating System:

-

Negative Control 1 (No NADPH): Replace the NADPH Regeneration System with an equal volume of buffer. This control ensures that the metabolite formation is NADPH-dependent.

-

Negative Control 2 (Heat-inactivated enzyme): Before adding to the reaction mixture, heat the microsomes or recombinant enzyme at 95°C for 5 minutes. This confirms that the reaction is enzyme-catalyzed.

-

Positive Control: If available, a known substrate for CYP3A4 (e.g., testosterone) can be run in parallel to confirm the activity of the enzyme preparation.

-

Purification of 4-Hydroxy Nisoldipine

The synthesized 4-Hydroxy Nisoldipine can be purified from the reaction supernatant using High-Performance Liquid Chromatography (HPLC).

HPLC Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Nisoldipine and its hydroxylated metabolite. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape in mass spectrometry and aids in the separation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compounds from the reverse-phase column. |

| Gradient | 20-80% B over 20 minutes | A gradient elution is necessary to separate the more polar 4-Hydroxy Nisoldipine from the parent Nisoldipine. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical and semi-preparative HPLC. |

| Detection | UV at 238 nm and/or Mass Spectrometry | Nisoldipine and its metabolites have a UV absorbance maximum around 238 nm. Mass spectrometry provides mass information for peak identification. |

Procedure:

-

Inject the supernatant from the quenched reaction onto the HPLC system.

-

Monitor the chromatogram for the appearance of a new, more polar peak (eluting earlier than Nisoldipine) corresponding to 4-Hydroxy Nisoldipine.

-

Collect the fractions corresponding to the 4-Hydroxy Nisoldipine peak.

-

Pool the collected fractions and evaporate the solvent under reduced pressure.

-

Reconstitute the purified product in a suitable solvent for characterization.

Analytical Characterization

The identity and purity of the synthesized 4-Hydroxy Nisoldipine must be confirmed using appropriate analytical techniques.

Mass Spectrometry (MS)

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Expected Mass: The monoisotopic mass of Nisoldipine (C20H24N2O6) is 388.1634 g/mol . The addition of a hydroxyl group will result in a mass increase of 15.9949 Da. Therefore, the expected monoisotopic mass of 4-Hydroxy Nisoldipine (C20H24N2O7) is 404.1583 g/mol .

-

Fragmentation Pattern: The fragmentation pattern of the metabolite should be compared to that of the parent drug. Characteristic losses, such as the isobutyl group, can help confirm the structure.

Purity Assessment

-

Technique: HPLC with UV detection.

-

Procedure: Analyze the purified fraction by HPLC-UV. The purity can be determined by calculating the peak area of 4-Hydroxy Nisoldipine as a percentage of the total peak area in the chromatogram.

Conclusion

This guide provides a detailed and scientifically grounded framework for the in vitro synthesis of 4-Hydroxy Nisoldipine. By employing the enzymatic power of human liver microsomes or recombinant CYP3A4, researchers can reliably produce this key metabolite for a variety of applications in drug development. The inclusion of rigorous controls and a thorough analytical characterization plan ensures the integrity and validity of the synthesized material, ultimately contributing to a more comprehensive understanding of Nisoldipine's pharmacology and safety profile.

References

-

PubChem. Nisoldipine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Nisoldipine. Wikimedia Foundation. [Link]

-

Wahrheit, J., & Heinzle, E. (2014). Quenching methods for the analysis of intracellular metabolites. Methods in molecular biology (Clifton, N.J.), 1104, 211–221. [Link]

-

Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1. [Link]

-

Gu, J., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(30), 3091-3097. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxy Nisoldipine

Foreword: From Prodrug to Active Metabolite in Cardiovascular Therapy

In the landscape of cardiovascular pharmacology, the dihydropyridine class of L-type calcium channel blockers remains a cornerstone for the management of hypertension and angina pectoris.[1] Nisoldipine, a second-generation member of this class, is distinguished by its high vascular selectivity and potent vasodilatory effects.[2][3] However, the clinical efficacy and pharmacokinetic profile of Nisoldipine are intrinsically linked to its extensive first-pass metabolism, a process that gives rise to its principal and sole active metabolite: 4-Hydroxy Nisoldipine. This guide provides a detailed exploration of the mechanism of action of this critical metabolite, synthesizing available data to offer a comprehensive technical resource for researchers, scientists, and drug development professionals. While direct quantitative data on 4-Hydroxy Nisoldipine is limited in publicly accessible literature, this paper will extrapolate from the well-characterized pharmacology of its parent compound and contextualize its role in the overall therapeutic effect.

The Metabolic Genesis of 4-Hydroxy Nisoldipine: A Cytochrome P450-Mediated Transformation

Nisoldipine undergoes significant presystemic metabolism, primarily in the gut wall and liver, resulting in a low absolute bioavailability of approximately 5%.[4][5] This metabolic conversion is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4] The major biotransformation pathway is the hydroxylation of the isobutyl ester side chain of the Nisoldipine molecule, leading to the formation of 4-Hydroxy Nisoldipine.[6] This metabolite is present in plasma at concentrations comparable to the parent drug, underscoring its potential contribution to the overall pharmacological activity.[6]

Caption: Metabolic pathway of Nisoldipine to 4-Hydroxy Nisoldipine.

Core Mechanism of Action: Antagonism of L-Type Calcium Channels

As a dihydropyridine derivative, the fundamental mechanism of action of 4-Hydroxy Nisoldipine is the blockade of L-type voltage-gated calcium channels (Cav1.2).[4][7] These channels are critical for regulating calcium influx into vascular smooth muscle cells, which in turn governs vasoconstriction and peripheral vascular resistance.[8]

By binding to a specific receptor site on the α1 subunit of the L-type calcium channel, 4-Hydroxy Nisoldipine, like its parent compound, stabilizes the channel in an inactive conformation. This allosteric modulation reduces the probability of the channel opening in response to membrane depolarization, thereby inhibiting the transmembrane influx of calcium ions.[9] The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[4]

A Note on Potency: A Quantitative Comparison

While sharing the same fundamental mechanism, 4-Hydroxy Nisoldipine exhibits a lower potency compared to its parent compound. It is reported to possess approximately 10% of the calcium channel blocking activity of Nisoldipine.[6] This reduced potency is a critical factor in understanding the overall pharmacodynamic profile of orally administered Nisoldipine, where both the parent drug and its active metabolite contribute to the therapeutic effect.

| Compound | Relative Potency (Calcium Channel Blockade) |

| Nisoldipine | 100% |

| 4-Hydroxy Nisoldipine | ~10% |

Vascular Selectivity and Hemodynamic Effects

A hallmark of Nisoldipine and, by extension, its active metabolite is a high degree of selectivity for vascular smooth muscle over cardiac muscle.[3][6] This preferential action on peripheral arterioles leads to a significant reduction in systemic vascular resistance and blood pressure, with minimal direct negative inotropic effects on the heart at therapeutic concentrations.[3] The primary hemodynamic consequence of L-type calcium channel blockade by 4-Hydroxy Nisoldipine is arterial vasodilation, contributing to the antihypertensive efficacy of the parent drug.

Caption: Signaling pathway of 4-Hydroxy Nisoldipine's mechanism of action.

Experimental Protocols for Elucidating Mechanism of Action

To rigorously characterize the mechanism of action of a dihydropyridine metabolite like 4-Hydroxy Nisoldipine, a multi-faceted experimental approach is required. The following protocols represent standard methodologies in the field.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 4-Hydroxy Nisoldipine to the L-type calcium channel.

-

Methodology:

-

Prepare membrane fractions from a tissue source rich in L-type calcium channels (e.g., rat cortical neurons or vascular smooth muscle).

-

Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [3H]-nitrendipine) of known high affinity.

-

Add increasing concentrations of unlabeled 4-Hydroxy Nisoldipine to compete for binding with the radioligand.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 (concentration of 4-Hydroxy Nisoldipine that inhibits 50% of specific radioligand binding) and subsequently derive the Ki value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (Calcium Influx)

-

Objective: To measure the functional inhibition of calcium influx by 4-Hydroxy Nisoldipine.

-

Methodology:

-

Culture a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Establish a baseline fluorescence reading.

-

Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels, and measure the increase in intracellular calcium via fluorescence.

-

Pre-incubate cells with varying concentrations of 4-Hydroxy Nisoldipine before KCl-induced depolarization.

-

Measure the inhibitory effect of 4-Hydroxy Nisoldipine on the calcium influx and calculate the IC50 value.

-

Electrophysiology (Patch-Clamp)

-

Objective: To directly measure the effect of 4-Hydroxy Nisoldipine on the gating properties of L-type calcium channels.

-

Methodology:

-

Utilize the whole-cell patch-clamp technique on isolated cells expressing L-type calcium channels.[10]

-

Record inward calcium currents in response to a series of depolarizing voltage steps.

-

Apply 4-Hydroxy Nisoldipine to the extracellular solution.

-

Measure the changes in current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel in the presence of the compound.

-

This technique provides the most detailed insight into the specific molecular interactions between the drug and the ion channel.

-

Caption: Experimental workflow for characterizing 4-Hydroxy Nisoldipine's mechanism.

Conclusion and Future Directions

4-Hydroxy Nisoldipine is the sole active metabolite of Nisoldipine, contributing to the therapeutic effect through the same fundamental mechanism: blockade of L-type voltage-gated calcium channels. Its action is characterized by a high degree of vascular selectivity, leading to arterial vasodilation and a reduction in blood pressure. While it is established that 4-Hydroxy Nisoldipine is approximately one-tenth as potent as its parent compound, a detailed, quantitative understanding of its binding affinity, functional inhibitory concentrations, and specific effects on channel gating would require dedicated studies employing the methodologies outlined in this guide. Future research focusing on the direct pharmacological characterization of this metabolite would provide a more complete picture of the pharmacodynamics of Nisoldipine and could inform the development of future dihydropyridine calcium channel blockers with optimized metabolic profiles.

References

-

Sidhu, G., Patel, P., & Hashmi, M. F. (2024). Nisoldipine. In StatPearls. StatPearls Publishing. [Link]

-

Kazda, S., Garthoff, B., & Knorr, A. (1985). Interference of the calcium antagonist nisoldipine with the abnormal response of vessels from hypertensive rats to alpha-adrenergic stimulation. Journal of cardiovascular pharmacology, 7 Suppl 6, S42-S46. [Link]

-

Mitchell, J., Frishman, W., & Heiman, M. (1993). Nisoldipine: a new dihydropyridine calcium-channel blocker. The Journal of clinical pharmacology, 33(1), 46–52. [Link]

-

Davis, R., & Heel, R. C. (1996). Nisoldipine coat-core. A review of its pharmacology and therapeutic efficacy in hypertension. Drugs, 52(4), 569–586. [Link]

-

Kazda, S., Garthoff, B., & Knorr, A. (1985). The pharmacology of nisoldipine. Hypertension, 7(6 Pt 2), II63-II69. [Link]

-

Drugs.com. (2024, May 29). Nisoldipine: Package Insert / Prescribing Information / MOA. [Link]

-

IJSDR. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. [Link]

-

Klein, H. H., Nordbeck, H., & Kreuzer, H. (1983). [Effect of the calcium antagonist nisoldipine on electrophysiologic parameters in the human]. Zeitschrift fur Kardiologie, 72(3), 180–182. [Link]

-

Wang, X., Lv, J., Jin, Y., et al. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology, 15, 1438592. [Link]

-

ResearchGate. (n.d.). Metabolic pathway of nisoldipine. [Link]

-

ResearchGate. (2022). (PDF) Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. [Link]

-

Al-kassas, R., et al. (2023). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. Pharmaceuticals, 16(11), 1599. [Link]

-

ResearchGate. (n.d.). Effect of nisoldipine on the current-voltage relationship for Ca2+.... [Link]

-

Frontiers. (n.d.). Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons. [Link]

-

Wikipedia. (n.d.). Nisoldipine. [Link]

-

Horizon Research Publishing. (2013). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. [Link]

-

PharmaCompass. (n.d.). Nisoldipine | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

ResearchGate. (2020). (PDF) Formulation, Development, and Optimization of Anti- Hypertensive Nisoldipine Extended-Release Tablet Formulation. [Link]

Sources

- 1. Nisoldipine - Wikipedia [en.wikipedia.org]

- 2. Nisoldipine: a new dihydropyridine calcium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nisoldipine coat-core. A review of its pharmacology and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Nisoldipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsdr.org [ijsdr.org]

- 10. Frontiers | Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons [frontiersin.org]

A Technical Guide to the Biological Activity of 4-Hydroxy Nisoldipine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activity of 4-Hydroxy Nisoldipine, a principal active metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. As drug metabolites can significantly contribute to both therapeutic efficacy and potential toxicity, a thorough understanding of their pharmacological profile is paramount in drug development and clinical application. This document synthesizes the current understanding of 4-Hydroxy Nisoldipine, offering a technical yet accessible resource for the scientific community.

Introduction: The Significance of Metabolite Activity

Nisoldipine is a potent vasodilator used in the management of hypertension.[1] Its therapeutic effect is primarily attributed to its ability to block L-type calcium channels in vascular smooth muscle, leading to arterial dilation and a subsequent reduction in blood pressure.[2][3] However, like many xenobiotics, nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[2][4] This metabolic process generates several derivatives, among which 4-Hydroxy Nisoldipine has been identified as a significant and pharmacologically active entity.

The biological activity of a drug's metabolites is a critical consideration in pharmacology and toxicology. An active metabolite can prolong or enhance the therapeutic effect of the parent drug, or it may exhibit a different pharmacological profile, potentially leading to off-target effects or drug-drug interactions. Therefore, characterizing the activity of metabolites such as 4-Hydroxy Nisoldipine is a crucial aspect of preclinical and clinical drug development.

Unveiling the Identity of 4-Hydroxy Nisoldipine

The major biotransformation pathway for nisoldipine involves the hydroxylation of its isobutyl ester side chain.[5] This process results in the formation of a hydroxylated derivative, which has been identified as the principal active metabolite.[5] While often referred to generically as 4-Hydroxy Nisoldipine, a more specific chemical name for a hydroxylated metabolite of nisoldipine found in human plasma is 5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Core Biological Activity: Calcium Channel Blockade

The primary mechanism of action of Nisoldipine is the inhibition of L-type calcium channels.[2] Emerging data indicates that 4-Hydroxy Nisoldipine shares this mechanism, albeit with reduced potency.

Relative Potency and Contribution to Therapeutic Effect

In-vivo and in-vitro studies have established that the hydroxylated side-chain metabolite of Nisoldipine possesses approximately 10% of the pharmacological activity of the parent compound.[5][6] Despite this lower potency, the plasma concentrations of this metabolite are found to be roughly equivalent to those of the parent Nisoldipine.[5] This suggests that 4-Hydroxy Nisoldipine may contribute to the overall antihypertensive effect observed after the administration of Nisoldipine, although to a lesser extent than the parent drug. A study on a controlled-release formulation of nisoldipine concluded that the side chain-hydroxylated metabolite (referred to as M 9) is not expected to contribute significantly to the antihypertensive effect, likely due to its reduced potency.[7]

Mechanism of Action at the L-type Calcium Channel

Similar to other dihydropyridine calcium channel blockers, it is hypothesized that 4-Hydroxy Nisoldipine binds to the alpha-1 subunit of the L-type calcium channel. This binding stabilizes the channel in its inactive state, thereby reducing the influx of calcium ions into vascular smooth muscle cells. The subsequent decrease in intracellular calcium concentration leads to vasodilation.

Figure 1. Simplified workflow of Nisoldipine and 4-Hydroxy Nisoldipine action.

Pharmacokinetics and Metabolism

The formation of 4-Hydroxy Nisoldipine is a key step in the metabolic clearance of the parent drug.

Metabolic Pathway

Nisoldipine is extensively metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the primary isoform responsible for its oxidation.[2][4] The hydroxylation of the isobutyl side chain to form 4-Hydroxy Nisoldipine is a major metabolic route.

Figure 2. Metabolic pathway of Nisoldipine to 4-Hydroxy Nisoldipine.

Quantitative Data Summary

| Compound | Primary Target | Relative Potency | Plasma Concentration |

| Nisoldipine | L-type Calcium Channel | 100% | ~ Equal to Metabolite |

| 4-Hydroxy Nisoldipine | L-type Calcium Channel | ~10% | ~ Equal to Parent |

Experimental Protocols for Characterization

For researchers aiming to further characterize the biological activity of 4-Hydroxy Nisoldipine, the following experimental approaches are recommended.

In Vitro Assessment of Calcium Channel Blockade

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Hydroxy Nisoldipine on L-type calcium channels.

Methodology: Patch-Clamp Electrophysiology

-

Cell Culture: Utilize a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells).

-

Cell Preparation: Culture cells to an appropriate confluence and prepare for whole-cell patch-clamp recording.

-

Recording Solution: Use an external solution containing a high concentration of Ba2+ as the charge carrier to isolate calcium channel currents and an internal solution with appropriate ion concentrations.

-

Voltage Protocol: Apply a voltage-step protocol to elicit maximal calcium channel currents.

-

Compound Application: Prepare a stock solution of 4-Hydroxy Nisoldipine in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Data Acquisition: Record baseline currents and then perfuse the cells with increasing concentrations of 4-Hydroxy Nisoldipine, recording the current inhibition at each concentration.

-

Data Analysis: Plot the percentage of current inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Assessment of Vasodilatory Activity

Objective: To evaluate the vasodilatory effect of 4-Hydroxy Nisoldipine in an ex vivo model.

Methodology: Isolated Blood Vessel Myography

-

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or mesenteric arteries) and mount them in an organ bath filled with physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Contraction Induction: Induce a sustained contraction of the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Compound Application: Once a stable contraction is achieved, add cumulative concentrations of 4-Hydroxy Nisoldipine to the organ bath.

-

Data Acquisition: Record the changes in isometric tension of the arterial rings in response to each concentration of the compound.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot against the log of the compound concentration to determine the EC50 value.

Off-Target Effects and Future Directions

Currently, there is limited publicly available information on the off-target effects of 4-Hydroxy Nisoldipine. Future research should focus on:

-

Selectivity Profiling: Assessing the activity of 4-Hydroxy Nisoldipine against a panel of other ion channels, receptors, and enzymes to determine its selectivity.

-

CYP450 Inhibition/Induction: Evaluating the potential of 4-Hydroxy Nisoldipine to inhibit or induce major CYP450 isoforms to predict potential drug-drug interactions.

-

In Vivo Hemodynamic Studies: Conducting studies in animal models to further elucidate the contribution of 4-Hydroxy Nisoldipine to the overall cardiovascular effects of Nisoldipine.

Conclusion

4-Hydroxy Nisoldipine is the primary active metabolite of Nisoldipine, formed via CYP3A4-mediated hydroxylation. It retains the calcium channel blocking activity of the parent compound, albeit at a reduced potency of approximately 10%. While its contribution to the overall therapeutic effect of Nisoldipine may be limited, its presence at concentrations comparable to the parent drug warrants its consideration in the overall pharmacological and toxicological assessment of Nisoldipine. Further detailed characterization of its biological activity will provide a more complete understanding of the clinical pharmacology of Nisoldipine.

References

-

Nisoldipine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

- Heinig R, Ahr G, Hayauchi Y, Kuhlmann J. Pharmacokinetics of the controlled-release nisoldipine coat-core tablet formulation. Int J Clin Pharmacol Ther. 1997 Aug;35(8):341-51.

-

What is the mechanism of Nisoldipine? Patsnap Synapse. Available from: [Link]

- Xia et al. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. 2024 Sep 11.

- Heinig R. Clinical pharmacokinetics of nisoldipine coat-core. Clin Pharmacokinet. 1998 Sep;35(3):191-208.

-

Nisoldipine. In: Wikipedia. Available from: [Link]

-

Nisoldipine. PubChem. Available from: [Link]

-

Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. PubMed. Available from: [Link]

-

Nisoldipine Monograph for Professionals. Drugs.com. Available from: [Link]

-

Metabolic pathway of nisoldipine. ResearchGate. Available from: [Link]

-

Nisoldipine: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: [Link]

-

FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. IJSDR. Available from: [Link]

-

FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. IJSDR. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 4. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]

- 5. drugs.com [drugs.com]

- 6. ijsdr.org [ijsdr.org]

- 7. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

This guide provides a comprehensive technical overview of the primary metabolites of Nisoldipine in humans, designed for researchers, scientists, and drug development professionals. It delves into the metabolic pathways, enzymatic drivers, analytical methodologies for characterization, and the pharmacokinetic and pharmacodynamic implications of these metabolites.

Executive Summary: The Metabolic Fate of Nisoldipine

Nisoldipine, a second-generation dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension and angina pectoris.[1] Its clinical efficacy is significantly influenced by its metabolic profile. Like many dihydropyridines, Nisoldipine undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low oral bioavailability of approximately 5%.[2][3] This extensive biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system and leads to the formation of several metabolites.[3][4] Understanding the identity, formation, and activity of these primary metabolites is crucial for a complete comprehension of Nisoldipine's pharmacology and for the development of future drug candidates with improved pharmacokinetic properties. This guide will focus on the two major primary metabolites of Nisoldipine in humans.

The Core Biotransformation Pathways of Nisoldipine

The metabolism of Nisoldipine in humans is dominated by two primary oxidative pathways, both predominantly catalyzed by CYP3A4.[4][5] These pathways are:

-

Dehydrogenation of the Dihydropyridine Ring: This process leads to the formation of a pyridine analog.

-

Hydroxylation of the Isobutyl Ester Side Chain: This introduces a hydroxyl group onto the isobutyl moiety.

These initial transformations are then often followed by further metabolic steps, including hydrolysis of the ester groups.[6]

Primary Metabolite 1: The Pyridine Analog (BAY o 3199)

The most significant metabolic transformation of Nisoldipine is the oxidation of its dihydropyridine ring to a pyridine ring, yielding the metabolite designated as BAY o 3199 .[5] This dehydrogenation reaction results in the loss of the chiral center at the 4-position of the dihydropyridine ring and, critically, a loss of pharmacological activity. Aromatic pyridine analogs of dihydropyridine calcium channel blockers are generally inactive as calcium channel antagonists.[5]

Primary Metabolite 2: The Hydroxylated Isobutyl Ester (Assumed BAY r 9425)

The second major primary metabolic pathway involves the hydroxylation of the isobutyl side chain.[7] This metabolite, often referred to in literature as BAY r 9425 , is a hydroxylated derivative of the parent compound.[5] Notably, this hydroxylated metabolite is reported to be the only active metabolite of Nisoldipine, retaining approximately 10% of the parent drug's calcium channel blocking activity.[7] Its concentration in plasma is found to be roughly equivalent to that of the parent compound.[7]

The following diagram illustrates the primary metabolic pathways of Nisoldipine.

Sources

- 1. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma | MDPI [mdpi.com]

- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Hydroxy Nisoldipine: An In-depth Technical Guide to its Role as a Biomarker of Nisoldipine Metabolism

Introduction: The Clinical Context of Nisoldipine and the Imperative for Precise Metabolic Tracking

Nisoldipine is a second-generation dihydropyridine calcium channel blocker pivotal in the management of hypertension.[1][2] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] Despite its high absorption rate, nisoldipine's clinical utility is characterized by low absolute bioavailability, typically around 5%.[2][3] This is a direct consequence of extensive first-pass metabolism, primarily occurring in the gut wall and liver.[3] The cytochrome P450 enzyme CYP3A4 is the principal catalyst in this metabolic cascade.[1][4]

This high degree of metabolism results in significant inter-individual variability in plasma concentrations, making the parent drug concentration an incomplete indicator of patient exposure and metabolic activity. For drug development professionals and clinical researchers, a reliable biomarker is essential to accurately assess drug metabolism, understand drug-drug interactions, and personalize dosing strategies. This guide focuses on 4-Hydroxy Nisoldipine, the major active metabolite, and its utility as a definitive biomarker for nisoldipine metabolism.

The Biochemical Rationale: 4-Hydroxy Nisoldipine as a Superior Biomarker

The primary metabolic pathway for nisoldipine is the hydroxylation of its isobutyl ester side chain.[2] This reaction, mediated by CYP3A4, produces 4-Hydroxy Nisoldipine. This metabolite is of paramount importance for several reasons:

-

Prevalence: 4-Hydroxy Nisoldipine is present in plasma at concentrations approximately equal to the parent compound, nisoldipine.[2] This abundance makes it a readily detectable and quantifiable marker.

-

Direct Product of Primary Metabolism: As the direct product of CYP3A4-mediated hydroxylation, the concentration of 4-Hydroxy Nisoldipine provides a direct measure of the primary metabolic clearance of nisoldipine.

-

Pharmacological Activity: Although it possesses only about 10% of the pharmacological activity of the parent compound, its presence is significant and contributes to the overall therapeutic and toxicological profile.[2]

Monitoring 4-Hydroxy Nisoldipine alongside the parent drug provides a more comprehensive pharmacokinetic profile, offering insights into the rate and extent of nisoldipine's metabolism. This is particularly crucial when investigating potential drug-drug interactions with CYP3A4 inhibitors or inducers.[4]

Metabolic Pathway of Nisoldipine to 4-Hydroxy Nisoldipine

The biotransformation of Nisoldipine is a clear example of Phase I metabolism. The following diagram illustrates the pivotal role of CYP3A4 in the generation of 4-Hydroxy Nisoldipine.

Caption: CYP3A4-mediated hydroxylation of Nisoldipine.

Quantitative Bioanalysis: A Framework for Method Development and Validation

The simultaneous quantification of nisoldipine and 4-Hydroxy Nisoldipine in a biological matrix, typically human plasma, requires a robust and sensitive bioanalytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.

The development of a self-validating LC-MS/MS protocol is anchored in ensuring that each step is designed to minimize variability and matrix effects, thereby guaranteeing the trustworthiness of the generated data.

Experimental Workflow: From Sample to Data

The following diagram outlines a typical experimental workflow for the quantification of Nisoldipine and 4-Hydroxy Nisoldipine in human plasma.

Caption: A typical bioanalytical workflow.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a representative method adapted from established procedures for similar dihydropyridine compounds and their metabolites.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Rationale: LLE is chosen for its ability to efficiently remove proteins and phospholipids from the plasma matrix, which can cause ion suppression in the mass spectrometer.

-

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of Nisoldipine or a structurally similar compound like Nitrendipine).

-

Vortex briefly to mix.

-

Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

-

2. LC-MS/MS Instrumentation and Conditions

-

Rationale: A C18 reversed-phase column is selected for its ability to retain and separate the relatively non-polar nisoldipine and its hydroxylated metabolite. A gradient elution is employed to ensure good peak shape and resolution from endogenous matrix components.

-

Instrumentation:

-

HPLC System: A system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for nisoldipine, 4-Hydroxy Nisoldipine, and the IS must be optimized by infusing standard solutions of each compound into the mass spectrometer.

-

3. Method Validation

-

Rationale: A rigorous validation process ensures the reliability of the bioanalytical data. This should be conducted in accordance with regulatory guidelines (e.g., FDA or EMA).

-

Key Validation Parameters:

-

Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from multiple sources.

-

Linearity: A linear relationship between analyte concentration and detector response over a defined range, typically demonstrated with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: The closeness of measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision), assessed at multiple quality control (QC) concentrations (low, medium, and high).

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

-

Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

-

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Nisoldipine. While specific data for 4-Hydroxy Nisoldipine is less readily available in consolidated form, its plasma concentration is known to be comparable to that of the parent drug.[2]

| Parameter | Nisoldipine | 4-Hydroxy Nisoldipine | Reference(s) |

| Bioavailability | ~5% | Not Applicable | [2][3] |

| Time to Peak (Tmax) | Varies with formulation | Tracks parent drug | [3] |

| Elimination Half-life (t½) | 7-12 hours | Similar to parent drug | [3] |

| Protein Binding | >99% | Data not specified | [3] |

| Primary Metabolizing Enzyme | CYP3A4 | Not Applicable | [1][4] |

| Plasma Concentration Relative to Parent | 1 | ~1 | [2] |

Conclusion and Future Directions

4-Hydroxy Nisoldipine serves as a critical biomarker for understanding the metabolism and pharmacokinetics of nisoldipine. Its quantification in conjunction with the parent drug provides a more accurate and comprehensive picture of drug exposure, metabolic phenotype, and potential for drug-drug interactions. The LC-MS/MS methodology outlined in this guide provides a robust framework for its reliable measurement in a clinical and research setting.

Future research should focus on further elucidating the pharmacokinetic profile of 4-Hydroxy Nisoldipine and its contribution to the overall clinical effect of nisoldipine administration. Establishing a definitive correlation between the ratio of 4-Hydroxy Nisoldipine to nisoldipine and CYP3A4 activity could pave the way for its use as a predictive biomarker for personalized medicine applications.

References

-

Xia, H., Xu, X., Chen, J., Wu, H., Shen, Y., Chen, X., Xu, R., & Wu, W. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Metabolic pathway of nisoldipine. [Diagram]. Available at: [Link]

-

Heber, D. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics. Available at: [Link]

-

Tariq, M. & Vashisht, R. (2023). Nisoldipine. StatPearls. Available at: [Link]

-

IJSDR. (2018). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. IJSDR. Available at: [Link]

Sources

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]

An In-Depth Technical Guide to the Exploratory Studies of 4-Hydroxy Nisoldipine's Effects

Foreword: Unveiling the Pharmacological Nuances of a Key Metabolite

In the landscape of cardiovascular therapeutics, dihydropyridine calcium channel blockers represent a cornerstone in the management of hypertension and angina pectoris.[1][2] Nisoldipine, a potent and vasoselective member of this class, exerts its therapeutic effects by modulating L-type calcium channels, leading to arterial vasodilation and a subsequent reduction in blood pressure.[1][2][3][4] However, the clinical pharmacology of Nisoldipine is intricately linked to its extensive first-pass metabolism, a process that gives rise to several metabolites.[1][5] Among these, 4-Hydroxy Nisoldipine emerges as the principal and sole active metabolite, reportedly possessing approximately 10% of the parent compound's activity. This guide provides a comprehensive framework for the systematic exploratory investigation of 4-Hydroxy Nisoldipine, moving beyond anecdotal potency estimates to a thorough characterization of its pharmacological and toxicological profile. For researchers, scientists, and drug development professionals, this document outlines the rationale and detailed methodologies required to elucidate the full therapeutic potential and safety liabilities of this pivotal metabolite.

The Metabolic Genesis of 4-Hydroxy Nisoldipine: A Cytochrome P450 Tale

Nisoldipine undergoes significant presystemic metabolism, primarily in the gut wall and liver, which accounts for its low absolute bioavailability of about 5%.[1] This metabolic transformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform responsible for its oxidation.[6][7] The major biotransformation pathway involves the hydroxylation of the isobutyl ester side chain, yielding 4-Hydroxy Nisoldipine.

Diagram: Metabolic Pathway of Nisoldipine to 4-Hydroxy Nisoldipine

Caption: Metabolic conversion of Nisoldipine to 4-Hydroxy Nisoldipine via CYP3A4.

Pharmacological Interrogation of 4-Hydroxy Nisoldipine: A Multi-tiered Approach

The exploratory studies of 4-Hydroxy Nisoldipine should be designed to systematically evaluate its intrinsic pharmacological activity, potency, selectivity, and potential for off-target effects. A tiered approach, beginning with in vitro characterization and progressing to in vivo models, is recommended.

In Vitro Characterization: From Receptor Binding to Cellular Function

The initial phase of investigation focuses on elucidating the molecular and cellular effects of 4-Hydroxy Nisoldipine.

2.1.1. Radioligand Binding Assays: Quantifying Affinity for L-type Calcium Channels

-

Objective: To determine the binding affinity (Ki) of 4-Hydroxy Nisoldipine for L-type calcium channels in comparison to Nisoldipine.

-

Rationale: This assay provides a direct measure of the metabolite's ability to interact with its primary molecular target. A well-established radioligand for dihydropyridine binding sites, such as [³H]-(+)-PN200-110, should be utilized.

-

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from tissues rich in L-type calcium channels (e.g., rat cardiac or cerebral cortex tissue).

-

Binding Reaction: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled 4-Hydroxy Nisoldipine or Nisoldipine (as a comparator).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

-

2.1.2. In Vitro Functional Assays: Assessing Calcium Channel Blocking Activity

-

Objective: To evaluate the functional inhibitory effect of 4-Hydroxy Nisoldipine on L-type calcium channels in a cellular context.

-

Rationale: This assay moves beyond simple binding to assess the actual functional consequence of the drug-receptor interaction.

-

Protocol (Using Isolated Vascular Smooth Muscle):

-

Tissue Preparation: Isolate aortic rings from rats and mount them in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Contraction Induction: Induce sustained contractions with a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated L-type calcium channels.

-

Cumulative Concentration-Response Curves: Once a stable contraction is achieved, add cumulative concentrations of 4-Hydroxy Nisoldipine or Nisoldipine to the organ bath and record the relaxation response.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum relaxation (Emax).

-

Diagram: In Vitro Experimental Workflow

Caption: Workflow for in vitro characterization of 4-Hydroxy Nisoldipine.

In Vivo Pharmacodynamic and Hemodynamic Profiling

Following in vitro characterization, the investigation should progress to in vivo models to assess the systemic effects of 4-Hydroxy Nisoldipine.

2.2.1. Hemodynamic Studies in Normotensive and Hypertensive Animal Models

-

Objective: To determine the effects of 4-Hydroxy Nisoldipine on blood pressure, heart rate, and other hemodynamic parameters in a living organism.

-

Rationale: This is a critical step to understand the integrated physiological response to the metabolite and to compare its in vivo potency with that of Nisoldipine.

-

Protocol (Using Spontaneously Hypertensive Rats - SHRs):

-

Animal Preparation: Anesthetize SHRs and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Baseline Measurements: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stabilization period.

-

Drug Administration: Administer increasing doses of 4-Hydroxy Nisoldipine and Nisoldipine intravenously.

-

Continuous Monitoring: Continuously record MAP and HR throughout the experiment.

-

Data Analysis: Calculate the dose-response relationship for the changes in MAP and HR for both compounds.

-

2.2.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

-

Objective: To establish a mathematical relationship between the plasma concentration of 4-Hydroxy Nisoldipine and its observed pharmacological effect.

-

Rationale: PK/PD modeling is essential for predicting the time course of drug effect and for optimizing dosing regimens in future studies.

-

Protocol:

-

Pharmacokinetic Study: Administer a single intravenous dose of 4-Hydroxy Nisoldipine to a cohort of animals and collect serial blood samples at predefined time points.

-

Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 4-Hydroxy Nisoldipine in plasma.

-

Pharmacodynamic Study: In a parallel group of animals, measure a relevant pharmacodynamic endpoint (e.g., blood pressure) at the same time points as the PK sampling.

-

Modeling: Use appropriate software to model the pharmacokinetic parameters (e.g., clearance, volume of distribution) and to link the plasma concentration-time profile to the effect-time profile using a suitable PK/PD model (e.g., Emax model).

-

Data Summary Table: Expected Comparative Profile of Nisoldipine and 4-Hydroxy Nisoldipine

| Parameter | Nisoldipine | 4-Hydroxy Nisoldipine | Rationale for Investigation |

| In Vitro Binding Affinity (Ki) | High | Expected to be lower | To quantify the direct interaction with the L-type calcium channel. |

| In Vitro Functional Potency (EC50) | Potent | Expected to be less potent | To assess the functional consequence of receptor binding. |

| In Vivo Hemodynamic Effects | Significant reduction in BP | Dose-dependent reduction in BP | To determine the integrated physiological response. |

| Pharmacokinetics (Clearance) | High (first-pass metabolism) | Likely lower (already a metabolite) | To understand its disposition and potential for accumulation. |

Safety and Toxicological Assessment: A Preliminary Outlook

A preliminary assessment of the safety profile of 4-Hydroxy Nisoldipine is crucial.

-

In Vitro Cytotoxicity: Assess the cytotoxic potential of 4-Hydroxy Nisoldipine in relevant cell lines (e.g., human hepatocytes, cardiomyocytes) to identify any potential for direct cellular damage.

-

hERG Channel Assay: Evaluate the potential for 4-Hydroxy Nisoldipine to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

-

Preliminary In Vivo Toxicity: Conduct a dose-range finding study in rodents to identify the maximum tolerated dose (MTD) and to observe for any overt signs of toxicity.

Conclusion and Future Directions

The systematic exploratory studies outlined in this guide will provide a robust and comprehensive pharmacological and toxicological profile of 4-Hydroxy Nisoldipine. By moving beyond a simple percentage of parent drug activity, these investigations will elucidate the nuanced contributions of this active metabolite to the overall clinical effects of Nisoldipine. A thorough understanding of 4-Hydroxy Nisoldipine is not merely an academic exercise; it is imperative for a complete comprehension of Nisoldipine's therapeutic window, potential for drug-drug interactions, and inter-individual variability in patient response. The data generated from these studies will be invaluable for drug development professionals in optimizing the clinical use of Nisoldipine and for scientists in furthering our understanding of dihydropyridine pharmacology.

References

-

StatPearls. Nisoldipine. [Link]

-

Frontiers in Pharmacology. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. [Link]

-

PubMed. Pharmacokinetics and Hemodynamic Effects of Nisoldipine and Its Interaction With Cimetidine. [Link]

-

PubMed. Clinical pharmacokinetics of nisoldipine coat-core. [Link]

-

ResearchGate. (PDF) Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. [Link]

-

ResearchGate. Metabolic pathway of nisoldipine. [Link]

-

PubMed. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of... [Link]

-

PubMed. Actions of nisoldipine in cardiovascular disease. [Link]

-

PubMed. The pharmacology of nisoldipine. [Link]

-

Horizon Research Publishing. Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. [Link]

-

ResearchGate. (PDF) Formulation, Development, and Optimization of Anti- Hypertensive Nisoldipine Extended-Release Tablet Formulation. [Link]

-

Preprints.org. Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). [Link]

-

IJSDR. FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. [Link]

-

Wikipedia. Calcium channel blocker. [Link]

-

PubMed. Nisoldipine. [Link]

Sources